![molecular formula C19H28N2O2 B5169929 N-(4-tert-butylcyclohexyl)-N'-(3-methylphenyl)ethanediamide](/img/structure/B5169929.png)
N-(4-tert-butylcyclohexyl)-N'-(3-methylphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-tert-butylcyclohexyl)-N'-(3-methylphenyl)ethanediamide, commonly known as BMS-986177, is a novel small molecule that has gained attention due to its potential therapeutic applications in various diseases. It belongs to the class of drugs known as positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mecanismo De Acción
BMS-986177 is a positive allosteric modulator of the N-(4-tert-butylcyclohexyl)-N'-(3-methylphenyl)ethanediamide receptor. N-(4-tert-butylcyclohexyl)-N'-(3-methylphenyl)ethanediamide is a G protein-coupled receptor that is widely distributed in the central nervous system. It plays a crucial role in synaptic plasticity, learning, and memory. BMS-986177 binds to a site on the N-(4-tert-butylcyclohexyl)-N'-(3-methylphenyl)ethanediamide receptor that is distinct from the glutamate binding site. This binding results in an increase in the activity of the receptor, leading to enhanced synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects
BMS-986177 has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in the prefrontal cortex, which is important for cognitive function. BMS-986177 has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This reduction in HPA axis activity may contribute to the anxiolytic and antidepressant effects of BMS-986177.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BMS-986177 is its high selectivity for the N-(4-tert-butylcyclohexyl)-N'-(3-methylphenyl)ethanediamide receptor. This selectivity reduces the risk of off-target effects and makes it a valuable tool for studying the role of N-(4-tert-butylcyclohexyl)-N'-(3-methylphenyl)ethanediamide in various diseases. However, the synthesis of BMS-986177 is a complex process that requires expertise in organic chemistry and purification techniques. Additionally, the high potency of BMS-986177 may make it difficult to achieve the desired concentration in in vitro experiments.
Direcciones Futuras
There are several potential future directions for research on BMS-986177. One area of interest is the use of BMS-986177 in the treatment of addiction. Preclinical studies have shown promising results in reducing cocaine and alcohol self-administration. Another area of interest is the use of BMS-986177 in the treatment of neurodegenerative diseases. BMS-986177 has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Finally, there is potential for the development of other positive allosteric modulators of N-(4-tert-butylcyclohexyl)-N'-(3-methylphenyl)ethanediamide based on the structure of BMS-986177. These compounds may have improved pharmacokinetic properties and therapeutic efficacy.
Métodos De Síntesis
The synthesis of BMS-986177 involves a multistep process that starts with the reaction of 3-methylphenylacetonitrile and tert-butylcyclohexanone to form tert-butyl(4-tert-butylcyclohexyl)acetate. This intermediate is then converted to the corresponding acid and reacted with ethylenediamine to give BMS-986177. The synthesis of BMS-986177 is a complex process that requires expertise in organic chemistry and purification techniques.
Aplicaciones Científicas De Investigación
BMS-986177 has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury. BMS-986177 has also been shown to have anxiolytic and antidepressant effects in preclinical studies. Additionally, BMS-986177 has been investigated for its potential use in the treatment of addiction, such as cocaine and alcohol addiction.
Propiedades
IUPAC Name |
N-(4-tert-butylcyclohexyl)-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-13-6-5-7-16(12-13)21-18(23)17(22)20-15-10-8-14(9-11-15)19(2,3)4/h5-7,12,14-15H,8-11H2,1-4H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCIKQWFNMYRIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NC2CCC(CC2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.